![molecular formula C8H6BrFO B1398869 2-(5-Bromo-2-fluorophenyl)acetaldehyde CAS No. 844904-33-2](/img/structure/B1398869.png)
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Overview
Description
Synthesis Analysis
The compound was first synthesized in 2007. A new approach to the synthesis of (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone was reported, and its structure was determined using single crystals X-ray diffraction . Another synthetic method was reported in a patent .Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) . It contains total 22 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .Physical And Chemical Properties Analysis
The molecular weight of 2-(5-Bromo-2-fluorophenyl)acetaldehyde is 217.03500 . Other physical and chemical properties like density, boiling point, and melting point are not available .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Creation of Benzothiazepines and Pyrazolines : 4-Bromo-2-fluorobenzaldehyde has been used to synthesize chalcones, which were further processed to yield benzothiazepin and pyrazolyl derivatives. These compounds have potential applications in medicinal chemistry due to their structural uniqueness (Jagadhani, Kundlikar, & Karale, 2015).
Formation of Benzazepin-1-ones : Research has demonstrated methods to synthesize (2-bromophenyl)propionaldehyde derivatives, leading to the creation of enantiomerically pure benzamides. These findings have significance in stereochemistry and pharmaceutical synthesis (Quick & Wünsch, 2015).
Acridin-9(10H)-ones Synthesis : The reactivity of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes has been explored to create (2-fluorophenyl)(2-halophenyl)methanones, leading to the efficient synthesis of acridin-9(10H)-ones. This process is relevant in the context of advanced organic synthesis (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Analytical and Sensory Applications
- Detection of Acetaldehyde in Liquor and Spirits : A study focused on developing a fluorescence sensor for acetaldehyde, a key flavor constituent in liquor. This research is significant in the field of food chemistry and safety (Yang, Li, Wang, He, Hou, & Li, 2019).
Medicinal Chemistry and Bioactive Molecules
Synthesis of Antimicrobial Compounds : Bromo-2-fluorobenzaldehyde has been used in the synthesis of fluorinated chromones and chlorochromones, which exhibited antimicrobial activities. This research is critical in the development of new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Creation of Aza-Quaternary Carbon Derivatives : The study demonstrated the use of 2-aryl-3H-indol-3-ones with aldehydes or ketones, catalyzed by L-proline, to produce aza-quaternary carbon addition products. This research has implications in the synthesis of complex organic molecules and alkaloids (Li, Han, Xiao, & Xie, 2011).
properties
IUPAC Name |
2-(5-bromo-2-fluorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNZLIVPIRLVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)acetaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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